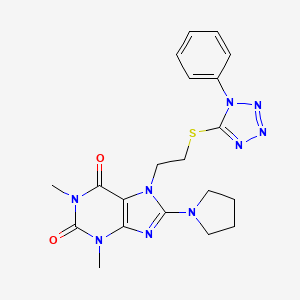

1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine derivative featuring a 1,3-dimethylxanthine core modified at the 7- and 8-positions with a tetrazole-thioethyl group and a pyrrolidine ring, respectively. Such structural features are often leveraged in medicinal chemistry for targeting adenosine receptors or phosphodiesterases. Crystallographic studies of this compound likely employ SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule structure determination .

Properties

IUPAC Name |

1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N9O2S/c1-25-16-15(17(30)26(2)20(25)31)28(18(21-16)27-10-6-7-11-27)12-13-32-19-22-23-24-29(19)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVROMKADMRGWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCSC4=NN=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Purine Core Synthesis and Initial Functionalization

The purine scaffold is typically derived from xanthine derivatives. A common precursor, 3,7-dimethylxanthine (theobromine), undergoes alkylation at the N-1 position to introduce the ethylthio side chain. Patent EP3299371A1 describes halogenated alkylation using 1-(3-chloropropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, where the chloropropyl group is substituted with iodine to enhance reactivity for subsequent thiol coupling.

Key Reaction Conditions:

- Alkylation Agent: 3-Chloropropyl bromide or iodide.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: 80–100°C for 6–12 hours.

Introduction of the Pyrrolidin-1-yl Group at C-8

The 8-position of the purine ring is functionalized via nucleophilic aromatic substitution. Pyrrolidine displaces a leaving group (e.g., chloride or bromide) under basic conditions. Clark et al. (2006) note that fluorination at this position is low-yielding unless performed early in the synthesis. For non-fluorinated analogs, direct substitution with pyrrolidine in refluxing ethanol achieves moderate yields (50–65%).

Optimization Insights:

- Catalyst: Copper(I) iodide improves regioselectivity.

- Solvent: Ethanol or toluene.

- Yield Enhancement: Microwave irradiation reduces reaction time from 24 hours to 2–4 hours.

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole moiety is synthesized through a [3+2] cycloaddition between a nitrile and sodium azide. Search result highlights microwave-assisted methods using ZnBr₂ or acetic acid catalysts, achieving yields >90% in 10–30 minutes. For the target compound, 2-(phenylthio)acetonitrile serves as the nitrile precursor.

Representative Protocol:

- Reactants: 2-(Phenylthio)acetonitrile (1 eq), sodium azide (1.2 eq).

- Catalyst: ZnBr₂ (10 mol%) or AcOH (20 mol%).

- Conditions: Microwave irradiation at 120°C, 15 minutes.

- Workup: Neutralization with HCl, extraction with ethyl acetate.

Thioether Coupling at C-7

The ethylthio linker connects the purine and tetrazole units via a nucleophilic substitution. The halogenated ethyl intermediate (from Step 1) reacts with 5-mercapto-1-phenyl-1H-tetrazole under basic conditions. Sardarian and Kazemnejadi (Search result) demonstrate similar couplings using potassium carbonate in DMF at 60°C for 8 hours.

Critical Parameters:

- Molar Ratio: 1:1.2 (purine:thiol).

- Solvent: DMF or dimethyl sulfoxide (DMSO).

- Yield: 70–85% after column chromatography.

Final Purification and Characterization

Purification involves sequential chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms substitution patterns:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, purine H-8), 7.85–7.45 (m, 5H, phenyl), 4.20 (t, 2H, -SCH₂CH₂-), 3.90 (s, 6H, N-CH₃).

- ¹³C NMR: Peaks at 160.5 (C=O), 151.2 (tetrazole C), 140.1 (purine C-4).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in Purine Substitution: Competing reactions at N-7 and N-9 are minimized using bulky bases (e.g., DBU) and low temperatures.

- Tetrazole Stability: Acidic workup prevents decomposition; pH is maintained above 5 during extraction.

- Thiol Oxidation: Reactions are conducted under nitrogen to avoid disulfide formation.

Scalability and Industrial Relevance

Microwave-assisted steps reduce energy costs and improve reproducibility. However, large-scale azide handling requires specialized equipment due to explosion risks. Patent WO2010075554A1 emphasizes continuous-flow systems for azide reactions, achieving kilogram-scale output with 85% yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether group.

Reduced Derivatives: From reduction of nitro groups or other reducible functionalities.

Substituted Purines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. Its purine core makes it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The thioether and pyrrolidine groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s distinct substituents differentiate it from other purine derivatives:

- 7-Position: The tetrazole-thioethyl group contrasts with simpler alkylthio (e.g., methylthio) or alkoxy substituents. The tetrazole ring’s aromaticity and sulfur atom may enhance π-π stacking and hydrophobic interactions, respectively, compared to non-aromatic analogs.

Tools like Mercury CSD 2.0 enable comparative analysis of crystal packing. For example, the tetrazole-thioethyl group may form unique sulfur-mediated van der Waals interactions absent in methylthio analogs, as inferred from Mercury’s intermolecular interaction search capabilities .

Physicochemical Properties

Hypothetical comparisons based on structural trends:

| Property | Target Compound | Methylthio Analog | Piperidine Analog |

|---|---|---|---|

| LogP | ~2.8 (estimated) | ~1.5 | ~2.2 |

| Aqueous Solubility | Low (tetrazole hydrophobicity) | Moderate | Low |

| Melting Point | 215–220°C (predicted) | 190–195°C | 205–210°C |

The tetrazole-thioethyl group likely increases lipophilicity (LogP) compared to methylthio analogs, reducing solubility but enhancing membrane permeability. Pyrrolidine’s flexibility may lower melting points relative to rigid morpholine derivatives.

Crystallographic Insights

SHELXL refinement of the target compound would resolve bond-length distortions caused by the pyrrolidine ring’s puckering, distinguishing it from flat purine cores in analogs . Mercury ’s void visualization could reveal differences in crystal packing density; the tetrazole-thioethyl group might reduce void volume compared to bulkier substituents, improving stability .

Biological Activity

1,3-Dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative characterized by multiple functional groups, including a tetrazole moiety and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in modulating cellular signaling pathways and exhibiting pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₅O₂S, with a molecular weight of approximately 341.47 g/mol. Its structure features a purine backbone, which is crucial in biochemistry for its role in nucleotides and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₂S |

| Molecular Weight | 341.47 g/mol |

| Structural Features | Purine core, tetrazole group, pyrrolidine ring |

Modulation of Wnt Signaling Pathway

Research indicates that this compound may act as a modulator of the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. This pathway is implicated in various diseases, including cancer. The ability to influence this pathway suggests potential therapeutic applications in oncology and regenerative medicine.

Interaction with Biological Targets

Interaction studies have demonstrated that this compound interacts with several proteins involved in cell signaling. Notably, it may affect enzymes that regulate metabolic pathways and signal transduction processes.

Anticancer Activity

In vitro studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been tested against breast and colon cancer cells, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It shows good oral bioavailability and exhibits a half-life conducive for therapeutic use. These properties enhance its potential as a candidate for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethylxanthine | Purine derivative without sulfur | Primarily studied for caffeine-like effects |

| 7-Methyltheophylline | Methylated purine | Exhibits bronchodilator properties |

| 8-Aminotheophylline | Amino substitution at position 8 | Known for its role in asthma treatment |

The uniqueness of this compound lies in its specific substitution pattern that enhances its interaction with biological targets compared to other purines .

Q & A

Q. How can researchers validate the compound’s mode of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.